6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Description
6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a useful research compound. Its molecular formula is C19H22FNOS and its molecular weight is 331.45. The purity is usually 95%.
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Biological Activity
6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzothiophene core
- A tert-butyl group that enhances lipophilicity
- A 3-fluorobenzoyl moiety that may influence biological interactions
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to fluorobenzoyl derivatives. In a comparative analysis, it was found that substituents significantly affect the antibacterial potency against various strains of bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
3-Fluorobenzoylthiosemicarbazides | 7.82 - 15.63 | Bacillus cereus, Micrococcus luteus |
Trifluoromethyl derivatives | 3.91 - 15.63 | Methicillin-sensitive and resistant Staphylococcus aureus |
The MIC values indicate that fluorinated compounds tend to exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. This trend suggests that the presence of electron-withdrawing groups like fluorine can improve binding affinity to bacterial targets.
Structure-Activity Relationships (SAR)
The activity of benzothiophene derivatives often correlates with their electronic and steric properties. For instance:
- Electron-withdrawing groups (e.g., fluorine) at specific positions on the aromatic ring enhance activity.
- Steric hindrance from bulky groups like tert-butyl can affect the compound's ability to interact with biological targets.
Case Studies
-
Antibacterial Screening
A study assessed various derivatives of benzothiophene for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the benzoyl moiety significantly influenced the compounds' MIC values, with fluorinated derivatives showing superior activity . -
Mechanism of Action
Investigations into the mechanism revealed that these compounds likely inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways. This was corroborated by time-kill studies demonstrating a rapid decline in bacterial viability upon exposure to effective concentrations.
Properties
IUPAC Name |
(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUABQTEYKEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.